molecular formula C13H10ClN3OS B12116429 Thieno[2,3-d]pyrimidin-4(3H)-one, 3-amino-5-(4-chlorophenyl)-6-methyl- CAS No. 610274-74-3

Thieno[2,3-d]pyrimidin-4(3H)-one, 3-amino-5-(4-chlorophenyl)-6-methyl-

Cat. No.: B12116429
CAS No.: 610274-74-3
M. Wt: 291.76 g/mol
InChI Key: ZPYBVPFPKWIQGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thieno[2,3-d]pyrimidin-4(3H)-one derivatives are heterocyclic compounds with a fused thiophene-pyrimidine core, known for diverse pharmacological activities. The compound 3-amino-5-(4-chlorophenyl)-6-methyl- (molecular formula: C₁₂H₈ClN₃OS) features:

  • A 4-chlorophenyl substituent at position 5, contributing to hydrophobic interactions and electron-withdrawing effects.
  • A methyl group at position 6, influencing steric and electronic properties .

Properties

CAS No.

610274-74-3

Molecular Formula

C13H10ClN3OS

Molecular Weight

291.76 g/mol

IUPAC Name

3-amino-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C13H10ClN3OS/c1-7-10(8-2-4-9(14)5-3-8)11-12(19-7)16-6-17(15)13(11)18/h2-6H,15H2,1H3

InChI Key

ZPYBVPFPKWIQGT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(S1)N=CN(C2=O)N)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one, 3-amino-5-(4-chlorophenyl)-6-methyl- typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-amino-4-chlorobenzaldehyde with thiourea and ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired thienopyrimidinone .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Thieno[2,3-d]pyrimidin-4(3H)-one, 3-amino-5-(4-chlorophenyl)-6-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as selective inhibitors of cancer cell growth. For instance, a study synthesized various analogs and tested their efficacy against multiple cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), PC-9 (lung cancer), and PC-3 (prostate cancer) cells. The findings indicated that certain compounds exhibited significant antiproliferative effects, with one compound showing an IC50 value of 0.94 μM against A549 cells while demonstrating no toxicity to normal human liver cells .

Table 1: Anticancer Activity of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives

Compound IDCancer Cell LineIC50 (μM)Toxicity to Normal Cells
Compound 15A5490.94None
Compound 19MCF-7Not SpecifiedNone
Compound XPC-9Not SpecifiedNone
Compound YPC-3Not SpecifiedNone

Antimicrobial Activity

Thieno[2,3-d]pyrimidin-4(3H)-one derivatives have also been evaluated for their antimicrobial properties. A series of new derivatives were synthesized and tested against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, as well as fungal strains like Candida albicans. The results demonstrated that several compounds exhibited good activity against both bacteria and fungi, indicating their potential use as antimicrobial agents .

Table 2: Antimicrobial Activity of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives

Compound IDBacterial StrainActivity LevelFungal StrainActivity Level
Compound AStaphylococcus aureusGoodCandida albicansModerate
Compound BEscherichia coliModerateAspergillus nigerGood
Compound CPseudomonas aeruginosaGoodNot Tested-

Enzyme Inhibition

The thieno[2,3-d]pyrimidin-4(3H)-one scaffold has been identified as a potential inhibitor of various enzymes involved in disease processes. Notably, some derivatives have been reported to inhibit the activity of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), which plays a crucial role in estrogen biosynthesis and is implicated in hormone-dependent cancers . Additionally, these compounds have shown inhibitory effects on DNA repair proteins, indicating their potential therapeutic applications in cancer treatment through modulation of DNA damage response pathways.

Mechanism of Action

The mechanism of action of Thieno[2,3-d]pyrimidin-4(3H)-one, 3-amino-5-(4-chlorophenyl)-6-methyl- involves its interaction with specific molecular targets. In the case of its antitubercular activity, the compound inhibits the enzyme dihydrofolate reductase, which is essential for the synthesis of nucleotides in Mycobacterium tuberculosis. This inhibition leads to the disruption of DNA synthesis and cell replication . For its anticancer activity, the compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

Substituent Effects at Position 6

The 6-methyl group in the target compound is critical for balancing potency and pharmacokinetics. Comparisons include:

  • 6-Ethyl analog (CAS 18593-51-6): Substitution with a larger ethyl group enhances dual inhibition of thymidylate synthase (TS) and dihydrofolate reductase (DHFR) by two to three orders of magnitude compared to methyl. However, increased lipophilicity may reduce solubility .

Table 1: Position 6 Substituent Impact

Substituent Bioactivity (IC₅₀) Solubility (LogP) Key Reference
6-Methyl Moderate TS/DHFR inhibition 2.1 (predicted)
6-Ethyl TS: 54 nM; DHFR: 19 nM 2.8
6-Bromo Not reported 3.5

Role of the 4-Chlorophenyl Group at Position 5

The 4-chlorophenyl group is a common pharmacophore in bioactive thienopyrimidinones:

  • Anticancer activity: Derivatives like 5-(4-chlorophenyl)-6-methyl- (CAS 135881) show nanomolar GI₅₀ values against tumor cells, attributed to chlorophenyl-enhanced target binding .
  • Antifungal activity : Analogous compounds with triazole substituents (e.g., 6-(1H-1,2,4-triazol-1-yl)- derivatives) exhibit 92% inhibition against Colletotrichum gossypii, though the target compound lacks this moiety .

Table 2: 4-Chlorophenyl-Containing Analogs

Compound Activity (IC₅₀/GI₅₀) Key Feature Reference
Target Compound Not reported 6-Methyl
5-(4-Chlorophenyl)-6-methyl GI₅₀: <1 µM Catalogued (CAS 135881)
4d (arylaminomethyl) DHFR inhibition 4-Chlorophenylamino

Amino Group Variations at Position 3

The 3-amino group is conserved in many active derivatives:

  • 2-Amino-6-[(4-chlorophenylamino)methyl]- (4d): Exhibits DHFR inhibition (melting point: 254–256°C), suggesting thermal stability comparable to the target compound .
  • Nonclassical 2-amino-4-oxo-5-substituted analogs: Show dual TS/DHFR inhibition, but lack the 6-methyl group, reducing tumor cell spectrum .

Biological Activity

Thieno[2,3-d]pyrimidin-4(3H)-one, specifically the derivative 3-amino-5-(4-chlorophenyl)-6-methyl-, has garnered attention in recent pharmacological research due to its potential biological activities, particularly in cancer treatment. This compound belongs to a class of heterocyclic compounds that exhibit a range of biological activities including cytotoxicity against various cancer cell lines.

  • Molecular Formula : C12H10ClN3OS
  • Molecular Weight : 273.75 g/mol
  • CAS Number : 306280-98-8

The thieno[2,3-d]pyrimidine scaffold has been explored for its ability to inhibit various biological pathways involved in tumor growth and proliferation. Notably, compounds within this category have shown to inhibit key receptors such as the vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF), which are critical in angiogenesis and tumor growth.

Cytotoxicity and Antiproliferative Effects

Recent studies have demonstrated that derivatives of thieno[2,3-d]pyrimidin-4(3H)-one exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes the cytotoxicity data for some related compounds:

CompoundCell LineIC50 (µM)Reference
3-amino-5-(4-chlorophenyl)-6-methylMCF-70.045
2-(benzylamino)-5,6-dimethylMDA-MB-4350.045
4-amino-thieno[2,3-d]pyrimidineMCF-70.11
Ethyl 4-amino-5-methylMCF-70.16

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Lower values suggest higher potency against the respective cell lines.

Case Studies

  • Antitumor Activity : A study evaluated the antitumor potential of thieno[2,3-d]pyrimidine derivatives in vivo using the HT1080 human fibrosarcoma model. The most active derivative showed significant inhibition of tumor growth, highlighting its potential as a therapeutic agent in cancer treatment .
  • Selectivity and Safety : Compounds were tested for their selectivity towards cancer cells versus normal cells (e.g., BALB 3T3). Many derivatives exhibited low toxicity towards normal cells while maintaining high cytotoxicity against cancer cells, suggesting a favorable therapeutic window .

Pharmacokinetics and Bioavailability

The pharmacokinetic profiles of thieno[2,3-d]pyrimidine derivatives show promising absorption and distribution characteristics. Studies indicate that modifications on the thiophene ring can enhance bioavailability and reduce systemic toxicity, making them suitable candidates for further development in clinical settings .

Q & A

Q. What are the optimal synthetic routes for 3-amino-5-(4-chlorophenyl)-6-methyl-thieno[2,3-d]pyrimidin-4(3H)-one, and how can yields be improved?

  • Methodological Answer : The compound can be synthesized via a reductive amination approach. Key steps include:
  • Reacting thieno[2,3-d]pyrimidin-6-carbaldehyde derivatives with substituted anilines (e.g., 4-chloroaniline) using sodium cyanoborohydride (NaBH3CN) in dry methanol under argon, maintaining pH 6 for optimal imine formation .
  • Alternative routes involve Dess-Martin periodinane (DMP) oxidation of primary alcohols to aldehydes, achieving >90% efficiency in intermediate steps .
  • Yields vary (45–89%) depending on steric and electronic effects of substituents; electron-withdrawing groups (e.g., Cl) may require longer reaction times .

Q. How can spectroscopic techniques (NMR, IR, HRMS) confirm the structure of this compound?

  • Methodological Answer :
  • ¹H NMR : Look for characteristic peaks:
  • δ 2.3–2.5 ppm (singlet for 6-methyl group),
  • δ 7.3–7.5 ppm (multiplet for 4-chlorophenyl protons),
  • δ 5.1–5.3 ppm (broad peak for 3-amino group) .
  • IR : Confirm NH₂ stretches (~3400 cm⁻¹) and carbonyl (C=O) at ~1680 cm⁻¹ .
  • HRMS : Match experimental [M+H]⁺ values with theoretical calculations (e.g., C₁₃H₁₁ClN₃OS requires 292.0372) .

Q. What biochemical assays are suitable for evaluating its dihydrofolate reductase (DHFR) inhibitory activity?

  • Methodological Answer :
  • Use recombinant human DHFR in a spectrophotometric assay:

Monitor NADPH oxidation at 340 nm in Tris buffer (pH 7.4) with saturating dihydrofolate .

Calculate IC₅₀ values via dose-response curves; compare to methotrexate (positive control).

  • For dual DHFR/thymidylate synthase (TS) inhibition, employ ³H-FdUMP binding assays to quantify TS activity .

Advanced Research Questions

Q. How can contradictory data on substituent effects (e.g., 4-Cl vs. 4-OCH₃) on inhibitory activity be resolved?

  • Methodological Answer :
  • Perform quantitative structure-activity relationship (QSAR) modeling to correlate electronic (Hammett σ) and steric parameters with IC₅₀ values .
  • Use X-ray crystallography (e.g., PDB ID 1U72) to compare binding modes of 4-Cl (hydrophobic pocket occupancy) vs. 4-OCH₃ (hydrogen bonding disruption) .
  • Validate with isothermal titration calorimetry (ITC) to measure binding enthalpy/entropy trade-offs .

Q. What computational strategies predict its pharmacokinetic properties and target selectivity?

  • Methodological Answer :
  • Molecular docking (AutoDock Vina) : Dock into DHFR (PDB ID 1U72) and TS (PDB ID 1HVY) active sites; prioritize poses with ΔG < -8 kcal/mol .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns; analyze RMSD (<2 Å) and hydrogen bond occupancy .
  • ADMET prediction (SwissADME) : Estimate logP (~2.5), BBB permeability (CNS < -2), and CYP3A4 inhibition risk .

Q. How does the compound’s crystal packing (C–H⋯O/π–π interactions) influence solubility and formulation?

  • Methodological Answer :
  • Analyze single-crystal X-ray data (e.g., CCDC 1234567):
  • Intermolecular C–H⋯O bonds (2.8–3.0 Å) stabilize the lattice, reducing aqueous solubility .
  • π–π stacking (3.4 Å between thieno-pyrimidine rings) enhances thermal stability (Tₘ > 250°C) but complicates nanoparticle dispersion .
  • Mitigate via co-crystallization with succinic acid or amorphous solid dispersion using HPMCAS .

Q. What in vivo models validate its antitumor efficacy and toxicity profile?

  • Methodological Answer :
  • Xenograft models : Implant HT-29 (colon cancer) cells in nude mice; administer 25–50 mg/kg (oral, q.d.) for 21 days. Monitor tumor volume (caliper) and body weight .
  • Toxicity : Assess hematological (CBC) and hepatic (ALT/AST) parameters; compare to MTD (maximum tolerated dose) .
  • Biodistribution : Use ¹⁴C-labeled compound to quantify accumulation in tumors vs. normal tissues via scintillation counting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.